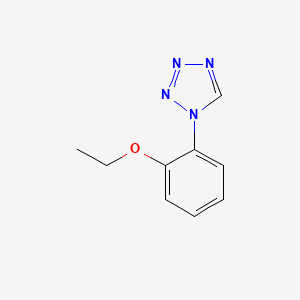
1-(2-ethoxyphenyl)-1H-tetrazole
概要
説明
1-(2-Ethoxyphenyl)-1H-tetrazole is an organic compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
作用機序
Target of Action
The primary targets of 1-(2-ethoxyphenyl)-1H-tetrazole are yet to be definitively identified . .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially involving binding to active sites or allosteric modulation .
Pharmacokinetics
Similar compounds have been found to undergo various metabolic transformations, which could impact the bioavailability and pharmacokinetic profile of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with targets, and its overall efficacy.
準備方法
The synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole typically involves the reaction of 2-ethoxyphenylhydrazine with sodium azide under acidic conditions. This reaction leads to the formation of the tetrazole ring. The process can be summarized as follows:
Starting Materials: 2-ethoxyphenylhydrazine and sodium azide.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 2-ethoxyphenylhydrazine is dissolved in an acidic solution, followed by the addition of sodium azide. The mixture is then heated to promote the formation of the tetrazole ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-ethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-ethoxyphenyl)-1H-tetrazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
1-(2-ethoxyphenyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-phenyl-1H-tetrazole: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
1-(4-methoxyphenyl)-1H-tetrazole: Contains a methoxy group instead of an ethoxy group, leading to variations in its biological activity and applications.
1-(2-chlorophenyl)-1H-tetrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-ethoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-6-4-3-5-8(9)13-7-10-11-12-13/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBMLBMYMCAQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)
![(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B3074433.png)
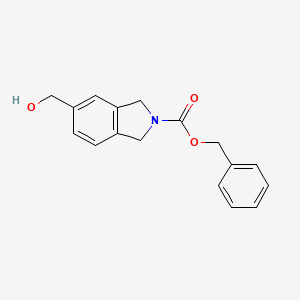
![2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid](/img/structure/B3074447.png)
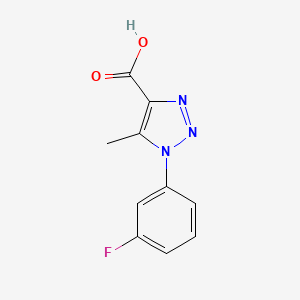
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)
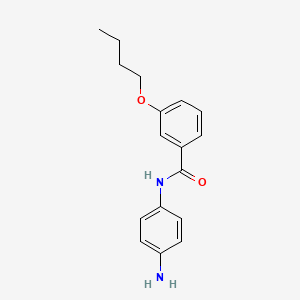
![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)
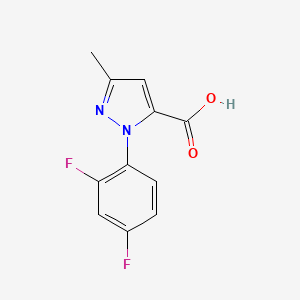
![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)
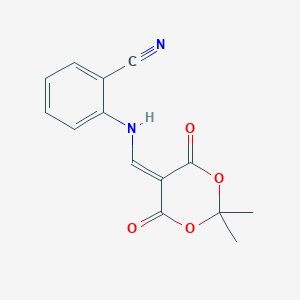
![2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B3074495.png)
